molecular formula C14H11NO4 B103701 2-[(4-Nitrobenzyl)oxy]benzaldehyde CAS No. 17490-72-1

2-[(4-Nitrobenzyl)oxy]benzaldehyde

Cat. No. B103701
CAS RN: 17490-72-1
M. Wt: 257.24 g/mol
InChI Key: AXZLBQBZZLPIMB-UHFFFAOYSA-N
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Description

The compound "2-[(4-Nitrobenzyl)oxy]benzaldehyde" is a chemical that is not directly mentioned in the provided papers, but its structure can be inferred to be related to the nitrobenzyl compounds discussed. These compounds are of interest due to their reactivity and potential applications in various chemical syntheses and biological systems.

Synthesis Analysis

The synthesis of related compounds involves key steps such as the reaction of phenylenediamine to yield mono-substituted products and the use of glycolic acid for cyclisation to avoid by-products . The reduction of nitro groups in nitro-substituted benzaldehydes is also a critical step in the synthesis of certain heterocyclic compounds . These methods could potentially be adapted for the synthesis of "2-[(4-Nitrobenzyl)oxy]benzaldehyde" by considering the specific functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-[(4-Nitrobenzyl)oxy]benzaldehyde" has been elucidated using X-ray crystallography, as seen in the case of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazolium chloride . Such structural analyses are crucial for understanding the reactivity and potential interactions of the compound with other molecules.

Chemical Reactions Analysis

The photochemical reactions of 2-nitrobenzyl compounds have been studied, revealing that irradiation leads to the formation of nitroso derivatives through a dual proton transfer mechanism . This insight into the reactivity of nitrobenzyl compounds under photochemical conditions could be relevant to "2-[(4-Nitrobenzyl)oxy]benzaldehyde" if similar photochemical properties are expected.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzyl compounds are influenced by the substituents on the benzyl group. For instance, the introduction of various functional groups can affect the affinity of these compounds for biological targets, as seen in the case of 4-nitrobenzylthioinosine analogues . The nitration of benzaldehyde by mixed acid has been modeled to understand the kinetics and selectivity of the formation of nitrobenzaldehyde isomers . These studies provide a foundation for predicting the behavior of "2-[(4-Nitrobenzyl)oxy]benzaldehyde" in different chemical environments.

Scientific Research Applications

Photochemical Reaction Mechanisms

2-[(4-Nitrobenzyl)oxy]benzaldehyde and its derivatives are studied for their photochemical reactions. Gáplovský et al. (2005) explored the irradiation of 2-nitrobenzyl alcohol, yielding 2-nitroso benzaldehyde through dual proton transfer mechanisms in various solvents, elucidating the complex photochemical reaction pathways involved in these compounds (Gáplovský et al., 2005).

Regioselective Protection

Plourde and Spaetzel (2002) accomplished the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde using various protecting groups, including o-nitrobenzyl, demonstrating the versatility of nitrobenzyl groups in protecting hydroxyl functions in complex organic molecules (Plourde & Spaetzel, 2002).

Photocatalytic Oxidation

Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes on a TiO2 photocatalyst under O2 atmosphere and visible light irradiation. This study highlights the potential of using these compounds in photocatalytic processes (Higashimoto et al., 2009).

Nitration Reaction Mechanisms

Takahashi et al. (1971) described the reaction of p-nitrotoluene with benzaldehyde, leading to the formation of compounds through the nucleophilic attack of the p-nitrobenzyl anion. This study contributes to understanding the reaction mechanisms involving nitrobenzyl derivatives in organic synthesis (Takahashi et al., 1971).

Catalysis in Organic Synthesis

Perozo-Rondón et al. (2006) explored the use of 2-nitrobenzaldehyde in catalysis, particularly in the preparation of dihydropyridine derivatives, which have applications as pharmaceuticals. This demonstrates the utility of nitrobenzaldehyde derivatives in synthesizing medically relevant compounds (Perozo-Rondón et al., 2006).

Yield Optimization in Chemical Production

Somma et al. (2014) focused on optimizing the yield of 2-nitrobenzaldehyde during its production by nitration of benzaldehyde. This research is significant for improving the efficiency and safety of industrial processes involving these compounds (Somma et al., 2014).

Synthetic Chemistry Applications

Masesane et al. (2014) described the synthesis of 3,1-benzoxazines through the reaction of 2-aminobenzyl alcohol and benzaldehyde derivatives, including nitro derivatives, highlighting the role of these compounds in facilitating novel synthetic routes (Masesane et al., 2014).

properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-3-1-2-4-14(12)19-10-11-5-7-13(8-6-11)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZLBQBZZLPIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352175
Record name benzaldehyde, 2-[(4-nitrophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrobenzyl)oxy]benzaldehyde

CAS RN

17490-72-1
Record name benzaldehyde, 2-[(4-nitrophenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((4-NITROBENZYL)OXY)BENZALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Debieu, A Romieu - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
A new strategy for the simultaneous fluorogenic detection of two distinct enzyme activities namely hydrolase (amidase or esterase) and reductase is described. This innovative …
Number of citations: 36 pubs.rsc.org
CS Hampton, M Harmata - Tetrahedron, 2016 - Elsevier
A cyclic diamine ligand whose core structure was derived from Tröger's base, and included additional pendant arms containing ancillary donor coordination sites was prepared and …
Number of citations: 11 www.sciencedirect.com

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